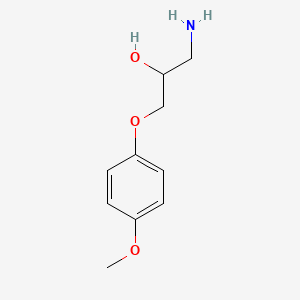
1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Übersicht
Beschreibung
The compound 1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a chemical structure that is related to various pharmacologically active compounds. It is structurally similar to beta-adrenergic drugs and has been the subject of research due to its potential medicinal properties. The compound's relevance is highlighted by its association with antimicrobial and adrenolytic activities, which are important for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of compounds related to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol involves the condensation of related phenoxy propanol derivatives with formaldehyde and secondary amines. For instance, the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane has been achieved using 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde in the presence of secondary amines, yielding products with antimicrobial properties . Similarly, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines has led to new aminomethoxy derivatives with enhanced antimicrobial efficacy .
Molecular Structure Analysis
The molecular structure of compounds in this category has been confirmed through various analytical techniques. Elemental analysis, infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry have been utilized to establish the structure of the synthesized aminomethoxy derivatives . These methods ensure the accuracy of the molecular structure, which is crucial for understanding the compound's properties and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically condensation reactions. The aminomethoxy derivatives are formed through the reaction of the phenoxy propanol precursor with formaldehyde and secondary amines. This process results in the introduction of an aminomethoxy group into the molecule, which is a key structural feature associated with the observed biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the aminomethoxy group and the phenoxy moiety contributes to their pharmacological properties. For example, some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols have shown beta 1 and beta 2-adrenolytic activity, along with local anesthetic and antiarrhythmic activities, although these effects were found to be inferior to those of propranolol . The adrenolytic activity of these compounds has been further confirmed by the synthesis and testing of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, which demonstrated significant decreases in blood pressure and antiarrhythmic activity .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Pharmacology
1-Amino-3-(4-methoxyphenoxy)propan-2-ol and its derivatives have been extensively studied for their cardioselectivity as beta-adrenoceptor blocking agents. These studies involve understanding the binding affinity of various derivatives to beta-adrenoceptors and their potential in treating cardiovascular diseases.
- Rzeszotarski et al. (1983) synthesized a series of related compounds and analyzed their binding to rat ventricular muscle and lung membrane preparations. They found that certain substituents, like the 4-acylamido in the phenoxy ring, significantly enhance cardioselectivity (Rzeszotarski et al., 1983).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-3-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQPRNVTVMCYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370691 | |
| Record name | 1-amino-3-(4-methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-methoxyphenoxy)propan-2-ol | |
CAS RN |
5002-93-7 | |
| Record name | 1-amino-3-(4-methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



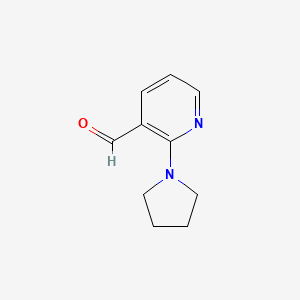

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)


![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)
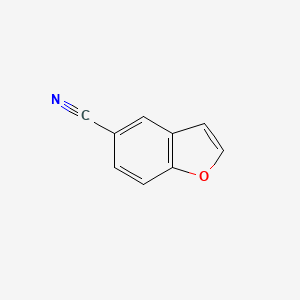
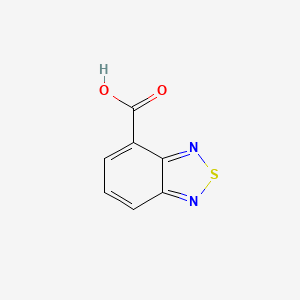
![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)
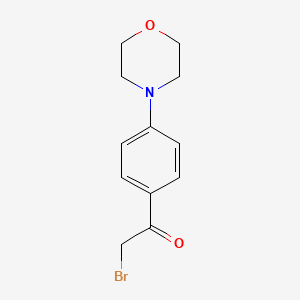
![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)